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Compound of Interest

Compound Name: 13-Hydroxylupanine hydrochloride

Cat. No.: B1221282 Get Quote

Spectroscopic Data Confirms 13-
Hydroxylupanine Hydrochloride Structure
A comprehensive analysis of spectroscopic data, including Nuclear Magnetic Resonance

(NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, provides unambiguous

confirmation of the chemical structure of 13-Hydroxylupanine hydrochloride. This guide

compares the spectroscopic properties of 13-Hydroxylupanine with its parent compound,

lupanine, offering researchers and drug development professionals a detailed reference for its

identification and characterization.

The structural elucidation of natural products and their derivatives is a critical step in drug

discovery and development. Spectroscopic techniques are paramount in this process, offering

detailed insights into the molecular framework of a compound. This guide focuses on the

spectroscopic data that validates the structure of 13-Hydroxylupanine hydrochloride and

presents a comparative analysis with lupanine.

Comparative Spectroscopic Data Analysis
The structural differences between 13-Hydroxylupanine and lupanine, primarily the presence of

a hydroxyl group at the C-13 position in the former, are clearly reflected in their spectroscopic

data.
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NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a

molecule. The ¹H and ¹³C NMR data for 13-Hydroxylupanine hydrochloride and lupanine are

summarized below.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)

Proton
13-Hydroxylupanine
Hydrochloride

Lupanine

H-10eq ~4.49 (dt) ~4.39 (dt)

H-13 ~4.58 (d) -

Other Protons
[Data not fully available in

searched literature]

[Detailed assignments

available in cited literature]

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

Carbon
13-Hydroxylupanine
Hydrochloride

Lupanine

C-2 (C=O) [Expected ~170-175] ~170

C-13 [Expected ~65-75]
[Data available in cited

literature]

Other Carbons
[Data not fully available in

searched literature]

[Detailed assignments

available in cited literature]

Note: Complete assigned ¹H and ¹³C NMR data for 13-Hydroxylupanine hydrochloride were

not fully available in the searched public literature. The provided values are based on partial

data and expected chemical shifts.

The downfield shift of the H-13 proton in 13-Hydroxylupanine to approximately 4.58 ppm (as a

doublet) is a key diagnostic signal confirming the presence and location of the hydroxyl

group[1]. Two-dimensional NMR experiments such as COSY, HSQC, and HMBC would be

essential to unequivocally assign all proton and carbon signals and confirm the connectivity of

the entire molecule.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound.

Table 3: Mass Spectrometry Data

Compound Molecular Formula
Molecular Weight (
g/mol )

Key Mass
Fragments (m/z)

13-Hydroxylupanine C₁₅H₂₄N₂O₂ 264.36
264 (M+), 247, 246,

152, 149, 136, 114, 98

Lupanine C₁₅H₂₄N₂O 248.37
248 (M+), 247, 150,

149, 136, 98

The mass spectrum of 13-Hydroxylupanine shows a molecular ion peak (M+) at m/z 264,

consistent with its molecular formula. The fragmentation pattern, when compared to lupanine

(M+ at m/z 248), reveals characteristic losses that can be attributed to the hydroxyl group.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Infrared (IR) Spectroscopy Data (cm⁻¹)

Functional Group
13-Hydroxylupanine
Hydrochloride

Lupanine

O-H stretch (hydroxyl) ~3400 (broad) -

N-H stretch (hydrochloride) ~2400-2800 (broad) -

C-H stretch (alkane) ~2850-2950 ~2850-2950

C=O stretch (lactam) ~1630 ~1640

trans-quinolizidine bands Not specified ~2700-2850
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The IR spectrum of 13-Hydroxylupanine hydrochloride is expected to show a broad

absorption band around 3400 cm⁻¹ corresponding to the O-H stretching vibration of the

hydroxyl group. Additionally, the presence of the hydrochloride salt would introduce broad

absorptions in the 2400-2800 cm⁻¹ region due to the N-H stretching of the protonated amine.

The characteristic lactam carbonyl (C=O) stretch is observed around 1630-1640 cm⁻¹ in both

compounds.

Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data

for alkaloid structures.

NMR Spectroscopy
A sample of the compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃,

D₂O, DMSO-d₆) in an NMR tube. ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC spectra

are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Chemical shifts are

reported in parts per million (ppm) relative to a reference standard (e.g., TMS).

Mass Spectrometry
Mass spectra can be obtained using various ionization techniques such as Electron Ionization

(EI) or Electrospray Ionization (ESI). For EI-MS, the sample is introduced into the mass

spectrometer, where it is bombarded with electrons, causing ionization and fragmentation. The

resulting ions are separated based on their mass-to-charge ratio (m/z). High-resolution mass

spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Infrared (IR) Spectroscopy
IR spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. For

solid samples, the compound can be prepared as a KBr pellet or as a mull in Nujol. The sample

is then placed in the path of an infrared beam, and the absorbance of radiation at different

wavenumbers is measured.

Visualizing the Structure and Analysis Workflow
The following diagrams illustrate the chemical structure of 13-Hydroxylupanine and the general

workflow for its structural confirmation using spectroscopic methods.
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Caption: Workflow for the spectroscopic structure confirmation of 13-Hydroxylupanine
hydrochloride.
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Caption: Chemical structure of 13-Hydroxylupanine.

In conclusion, the combined application of NMR, MS, and IR spectroscopy provides a robust

framework for the structural confirmation of 13-Hydroxylupanine hydrochloride. While a

complete, publicly available dataset for the hydrochloride salt is desirable for a more detailed

comparison, the available data strongly supports the assigned structure. The comparative

analysis with lupanine highlights the key spectroscopic features that differentiate these two

related quinolizidine alkaloids.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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